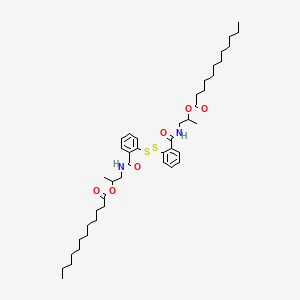
2,2'-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) is a chemical compound that belongs to the class of disulfides It is characterized by the presence of two benzamide groups connected by a disulfide bond, with lauroxyloxypropyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two thiol groups. This can be achieved by oxidizing a thiol precursor using an oxidizing agent such as hydrogen peroxide or iodine.
Introduction of Benzamide Groups: The next step involves the introduction of benzamide groups. This can be done by reacting the disulfide intermediate with benzoyl chloride in the presence of a base such as pyridine.
Attachment of Lauroxyloxypropyl Substituents: The final step involves the attachment of lauroxyloxypropyl groups. This can be achieved by reacting the benzamide intermediate with lauroxyloxypropyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and lauroxyloxypropyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides and lauroxyloxypropyl derivatives.
科学研究应用
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to participate in various biochemical processes. The molecular targets and pathways involved include thiol-disulfide exchange reactions with proteins and other biomolecules.
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of lauroxyloxypropyl groups.
2,2’-Dithiobis(benzamide): Lacks the lauroxyloxypropyl substituents.
2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of benzamide groups.
Uniqueness
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) is unique due to the presence of lauroxyloxypropyl groups, which impart distinct physicochemical properties and potential applications compared to its analogs. These substituents can influence the compound’s solubility, reactivity, and interaction with biological systems.
属性
CAS 编号 |
78010-17-0 |
|---|---|
分子式 |
C44H68N2O6S2 |
分子量 |
785.2 g/mol |
IUPAC 名称 |
1-[[2-[[2-(2-dodecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl dodecanoate |
InChI |
InChI=1S/C44H68N2O6S2/c1-5-7-9-11-13-15-17-19-21-31-41(47)51-35(3)33-45-43(49)37-27-23-25-29-39(37)53-54-40-30-26-24-28-38(40)44(50)46-34-36(4)52-42(48)32-22-20-18-16-14-12-10-8-6-2/h23-30,35-36H,5-22,31-34H2,1-4H3,(H,45,49)(H,46,50) |
InChI 键 |
SXIYHHBAIJTCSX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


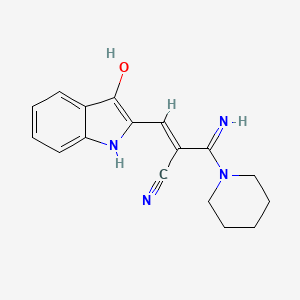
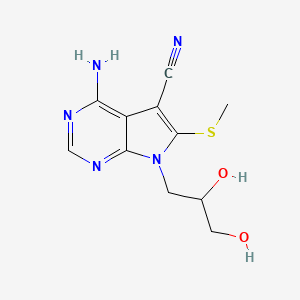
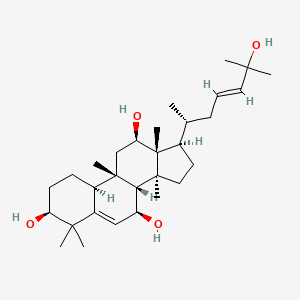
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
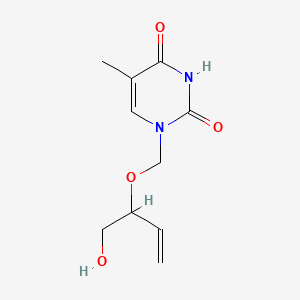
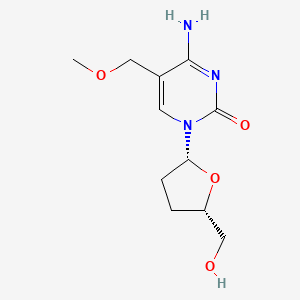
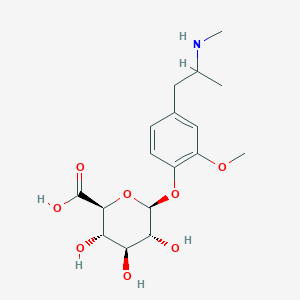
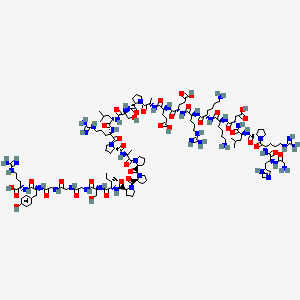
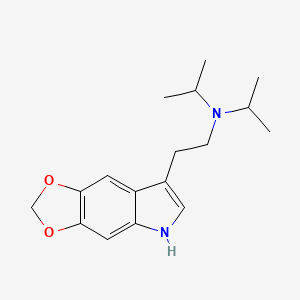
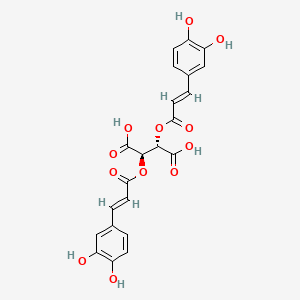

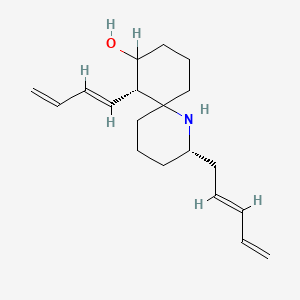
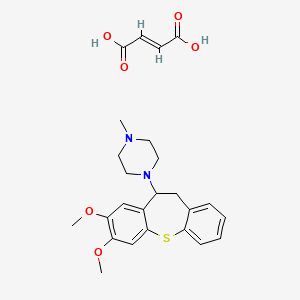
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
